molecular formula C48H67N11O12S2 B10839017 [Mpa1, D-Tic7]OT

[Mpa1, D-Tic7]OT

Cat. No.: B10839017
M. Wt: 1054.2 g/mol
InChI Key: BEKGLOSGJVQNHG-CKIXOVHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Mpa1, D-Tic7]OT is a synthetic analogue of oxytocin, a neurohypophyseal peptide hormone. This compound is characterized by the incorporation of deamino β-mercaptopropionic acid at position 1 and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7. These modifications result in unique biological properties that differentiate it from natural oxytocin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Mpa1, D-Tic7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific steps include:

    Attachment of deamino β-mercaptopropionic acid: to the resin.

    Sequential addition of amino acids: with appropriate protecting groups.

    Incorporation of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: at position 7.

    Cleavage from the resin: and removal of protecting groups to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and correct molecular weight .

Chemical Reactions Analysis

Types of Reactions

[Mpa1, D-Tic7]OT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogues of this compound with altered biological activities. These analogues are used to study structure-activity relationships and optimize therapeutic potential .

Scientific Research Applications

[Mpa1, D-Tic7]OT has several scientific research applications:

Mechanism of Action

[Mpa1, D-Tic7]OT exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR). The binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways such as the phosphoinositide pathway. This results in the release of intracellular calcium and subsequent physiological responses. The modifications at positions 1 and 7 influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of deamino β-mercaptopropionic acid and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This combination results in distinct biological properties, including partial agonistic activity and specific binding affinities to the oxytocin receptor. The presence of both cis and trans configurations of the Cys6-D-Tic7 bond further contributes to its unique characteristics .

Properties

Molecular Formula

C48H67N11O12S2

Molecular Weight

1054.2 g/mol

IUPAC Name

(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36+,41-/m0/s1

InChI Key

BEKGLOSGJVQNHG-CKIXOVHCSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.